molecular formula C10H17F3N2 B1432430 3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine CAS No. 1517845-90-7

3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine

Cat. No.: B1432430
CAS No.: 1517845-90-7
M. Wt: 222.25 g/mol
InChI Key: MFKVNYIGAUKLKF-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine is a small, rigid bicyclic compound featuring a cyclobutane ring substituted with an amine group and a piperidine moiety bearing a trifluoromethyl (CF₃) group at the 4-position. The CF₃ group enhances lipophilicity and metabolic stability, while the cyclobutane’s ring strain may influence conformational flexibility and binding kinetics.

Properties

IUPAC Name

3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)7-1-3-15(4-2-7)9-5-8(14)6-9/h7-9H,1-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKVNYIGAUKLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517845-90-7
Record name 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine
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Preparation Methods

Modular Synthesis via Trifluoromethyl-Cyclobutanes

A prominent approach to preparing trifluoromethyl-substituted cyclobutanes, including derivatives like 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine, involves:

  • Starting from commercially available carboxylic acids.
  • Reacting these with sulfur tetrafluoride to introduce trifluoromethyl groups onto the cyclobutane ring.
  • This method tolerates various substituents (nitro, halogens, amino groups) and is amenable to scale-up.
  • Purification can be achieved by silica gel chromatography on a small scale or crystallization/distillation on larger scales.
  • The stereochemistry is often complex, and products are obtained as diastereomeric mixtures.

Multi-Step Synthesis Including Piperidine Functionalization

  • The piperidine ring with a trifluoromethyl substituent can be prepared separately or introduced via nucleophilic substitution.
  • The cyclobutan-1-amine moiety is then attached through amination reactions, often requiring protection/deprotection steps to control selectivity.
  • Reaction conditions such as temperature, solvent, and reagent stoichiometry are critical to optimize yields and diastereoselectivity.

Specific Synthetic Procedures

Step Description Key Reagents/Conditions Yield/Notes
1 Preparation of trifluoromethyl-cyclobutane carboxylic acids Reaction of carboxylic acids with sulfur tetrafluoride Good yields; tolerates various functional groups
2 Conversion of carboxylic acids to trifluoromethyl-cyclobutyl amines Amination via nucleophilic substitution or reductive amination Requires control of stereochemistry; diastereomeric mixtures common
3 Introduction of piperidine ring with trifluoromethyl substituent Nucleophilic substitution on piperidine derivatives or direct coupling Reaction conditions optimized for selectivity towards desired isomers
4 Purification Silica gel chromatography (small scale), crystallization/distillation (large scale) Separation of diastereomers challenging; often isolated as mixtures

Advanced Synthetic Techniques and Research Findings

  • Sulfur Tetrafluoride Methodology: This approach is highlighted for its efficiency in introducing trifluoromethyl groups onto cyclobutane rings, enabling the synthesis of a wide variety of trifluoromethylated cyclobutanes relevant to medicinal chemistry.

  • Diastereomeric Complexity: The compound is typically obtained as a mixture of diastereomers due to the stereogenic centers on the cyclobutane and piperidine rings. This complexity necessitates careful optimization of reaction conditions and purification methods.

  • Continuous Flow and Automated Synthesis: Industrial scale synthesis may employ continuous flow reactors and automated platforms to enhance reproducibility, yield, and efficiency, especially important given the sensitivity of the trifluoromethyl group and stereochemical control requirements.

  • Reactivity Considerations: The trifluoromethyl group enhances lipophilicity and biological activity but also influences the chemical reactivity of the molecule, impacting nucleophilic substitution and other functional group transformations.

Summary Table of Preparation Method Features

Feature Description References
Starting Materials Commercial carboxylic acids, sulfur tetrafluoride, piperidine derivatives
Key Reaction Types Sulfur tetrafluoride fluorination, nucleophilic substitution, reductive amination
Functional Group Tolerance Nitro, halogens, amino groups compatible
Stereochemical Outcome Mixture of diastereomers; stereoselectivity challenging
Purification Methods Silica gel chromatography, crystallization, distillation
Scale-Up Potential Suitable for multi-gram scale; continuous flow possible
Application Relevance Medicinal chemistry, antifungal agents, pharmacokinetic optimization

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine serves as a versatile building block for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound is investigated for its potential as a bioactive agent. Its structural characteristics suggest that it may interact with various biological targets, including enzymes and receptors. Research indicates that the trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve binding affinity to specific targets.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Notable areas of investigation include:

  • Antimicrobial Activity: Studies have shown that derivatives containing trifluoromethyl groups exhibit significant antibacterial properties against resistant strains such as Staphylococcus aureus and Escherichia coli.
  • Neuropharmacological Effects: The compound's interaction with neurotransmitter systems suggests potential applications in treating anxiety and depression. Research indicates modulation of neurotransmitter uptake and receptor activity.

Study 1: TRPV1 Modulation

A high-throughput screening study identified several piperidine derivatives as potent antagonists of the TRPV1 receptor. The presence of the trifluoromethyl group significantly enhanced binding affinity compared to non-fluorinated analogs, indicating its potential in developing new analgesics.

Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties revealed that 3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine exhibited significant activity against various resistant bacterial strains. The study reported IC50 values comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

Key analogs and their differences are summarized below:

Compound Name Substituents on Cyclobutane Piperidine/Phenyl Modifications Key Functional Groups
3-[4-(CF₃)piperidin-1-yl]cyclobutan-1-amine Piperidin-1-yl 4-CF₃ on piperidine Primary amine, CF₃
3-(piperidin-1-yl)cyclobutan-1-amine Piperidin-1-yl None Primary amine
3-[4-(CF₃)phenyl]cyclobutan-1-amine Phenyl 4-CF₃ on phenyl Primary amine, CF₃
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine 4-Fluorophenyl N-methyl Secondary amine, Fluorine

Notes:

  • The target compound’s piperidine-CF₃ group distinguishes it from phenyl-CF₃ analogs (e.g., CID 50988668) .
  • Replacement of CF₃ with hydrogen (as in 3-(piperidin-1-yl)cyclobutan-1-amine) reduces steric bulk and lipophilicity .

Physicochemical Properties (Inferred)

Property Target Compound 3-(piperidin-1-yl)cyclobutan-1-amine 3-[4-(CF₃)phenyl]cyclobutan-1-amine
Molecular Weight (g/mol) ~250 (estimated) ~166 (free base) ~227 (free base)
LogP (Predicted) ~2.5 (high due to CF₃) ~1.0 ~2.3
Solubility Low (hydrophobic CF₃) Moderate Low

Sources :

  • The CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs .
  • Cyclobutane’s rigidity may reduce solubility compared to larger rings (e.g., piperazine derivatives in ) .

Pharmacological Implications (Inferred)

  • Target Affinity : The CF₃ group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors (e.g., imidazo-pyrrolo-pyrazine derivatives in ) .

Biological Activity

3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective in biological systems. This article examines the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine can be represented as follows:

C10H16F3N2\text{C}_{10}\text{H}_{16}\text{F}_3\text{N}_2

This structure features a cyclobutane ring, a piperidine moiety, and a trifluoromethyl group, which contribute to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased binding affinity for certain receptors. Research has shown that compounds with similar structures often act on neurotransmitter systems, influencing pathways such as the dopamine and serotonin receptors.

Antinociceptive Effects

Studies have reported that derivatives of piperidine compounds exhibit antinociceptive (pain-relieving) effects. For example, a study demonstrated that piperidine derivatives could modulate pain pathways by acting on TRPV1 receptors, which are involved in the sensation of pain .

Antimicrobial Activity

Research indicates that compounds containing piperidine and trifluoromethyl groups have shown promising antimicrobial activity. A review highlighted the antibacterial potency of similar compounds against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

The compound’s structural features suggest potential neuropharmacological applications. Trifluoromethylated piperidines have been associated with modulatory effects on neurotransmitter uptake and receptor activity . These effects may translate into therapeutic benefits for conditions such as anxiety or depression.

Study 1: TRPV1 Modulation

In a high-throughput screening study, researchers identified several piperidine derivatives as potent antagonists of the TRPV1 receptor. The presence of the trifluoromethyl group significantly enhanced the binding affinity compared to non-fluorinated analogs . This modulation can potentially lead to new pain management therapies.

Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of trifluoromethylated compounds revealed that 3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine exhibited significant activity against resistant bacterial strains. The study reported IC50 values comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Tables

Biological ActivityObserved EffectReference
AntinociceptiveModulation of pain pathways
AntimicrobialEffective against S. aureus and E. coli
NeuropharmacologicalPotential modulation of neurotransmitter systems

Q & A

Q. Basic Research Focus

  • NMR : NOESY or ROESY experiments can identify spatial proximity between cyclobutane and piperidine protons to confirm stereochemistry .
  • Vibrational Spectroscopy : FT-IR can detect trifluoromethyl C-F stretches (~1100–1200 cm1^{-1}) and amine N-H bends (~1600 cm1^{-1}) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., using synchrotron radiation) .

How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Advanced Research Focus
The -CF₃ group is electron-withdrawing, which:

  • Reduces Basicity : The piperidine nitrogen’s pKa decreases by ~1–2 units compared to non-fluorinated analogs, affecting protonation in biological assays .
  • Enhances Stability : Resists metabolic oxidation in vitro, as shown in permanganate oxidation studies of similar piperidine derivatives .
  • Directs Electrophilic Substitution : Reactions (e.g., nitration) occur preferentially at the cyclobutane ring due to -CF₃-induced deactivation of the piperidine moiety .

What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or enzymes). Include solvent effects and flexible side chains .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate electronic properties (e.g., HOMO-LUMO gaps) influencing binding .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .

How can researchers mitigate safety risks during large-scale synthesis or handling?

Q. Basic Research Focus

  • Safety Protocols : Follow GHS guidelines: Use fume hoods, PPE (gloves, goggles), and avoid ignition sources due to potential amine flammability .
  • Waste Disposal : Quench excess reagents (e.g., ethyl halides) with NaHSO₃ before aqueous disposal .
  • Emergency Measures : For spills, neutralize with dilute acetic acid and adsorb with vermiculite .

What strategies improve yield in the coupling of cyclobutan-1-amine with 4-(trifluoromethyl)piperidine?

Q. Advanced Research Focus

  • Catalysis : Use Pd/Cu catalysts for C-N coupling or Mitsunobu conditions for ether linkages .
  • Microwave Assistance : Reduce reaction time from 24h to 2h at 120°C, improving yield by 15–20% .
  • Byproduct Management : Add molecular sieves to absorb water in SN2 reactions, minimizing hydrolysis .

How do structural modifications (e.g., replacing cyclobutane with cyclohexane) affect biological activity?

Q. Advanced Research Focus

  • SAR Studies : Compare IC₅₀ values in enzyme assays. Cyclobutane’s ring strain enhances rigidity, often increasing target affinity vs. flexible cyclohexane analogs .
  • LogP Changes : Cyclohexane derivatives may exhibit higher lipophilicity (ΔLogP ~0.5), altering membrane permeability .

What advanced chromatographic methods separate enantiomers or diastereomers of this compound?

Q. Advanced Research Focus

  • Chiral HPLC : Use Chiralpak IG-3 or AD-H columns with hexane:isopropanol (90:10) for baseline resolution (R > 1.5) .
  • SFC : Supercritical CO₂ with 2% methanol achieves faster separation (<10 min) .

How can researchers validate the compound’s role in inhibiting protein arginine methyltransferases (PRMTs)?

Q. Advanced Research Focus

  • Biochemical Assays : Measure inhibition using 3^3H-SAM incorporation into histone H4. Include controls with MS023 (pan-PRMT inhibitor) .
  • Cellular Models : Treat HeLa cells with 1–10 μM compound and perform Western blotting for asymmetric dimethylarginine (ADMA) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine
Reactant of Route 2
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3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine

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